Cas no 468-11-1 (Voaluteine, 18-de(methoxycarbonyl)-)

468-11-1 structure
Produktname:Voaluteine, 18-de(methoxycarbonyl)-
Voaluteine, 18-de(methoxycarbonyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Voaluteine, 18-de(methoxycarbonyl)-
- 9-Ethyl-5'-methoxyspiro[7-azatricyclo[5.3.1.0~3,8~]undecane-4,2'-indol]-3'(1'H)-one
- 8'-ethyl-5-methoxy-2',3',4a',5',6',7',8',8a'-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
- (2R,4a'S,6'S,8'R,8a'R)-8'-ethyl-5-methoxy-2',3',4a',5',6',7',8',8a'-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
- Ibogaine pseudoindoxyl
- EINECS 207-404-8
- 468-11-1
- SCHEMBL4658379
- Iboluteine
- Ibogaine psi-indoxyl
- NS00121111
- Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-
- DQOMBBVESFBJLX-UHFFFAOYSA-N
- Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-, (1'R,2R,4'aS,6'S,8'R,8'aR)-
- Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-, [1'R-(1'.alpha.,4'.alpha.,4'a.beta.,6'.alpha.,8'.alpha.,8'a.beta.)]-
- 8'-Ethyl-5-methoxy-2',3',4'a,5',6',7',8',8'a-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
- DTXSID70963658
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- Inchi: InChI=1S/C20H26N2O2/c1-3-13-8-12-9-16-18(13)22(11-12)7-6-20(16)19(23)15-10-14(24-2)4-5-17(15)21-20/h4-5,10,12-13,16,18,21H,3,6-9,11H2,1-2H3/t12-,13+,16-,18+,20+/m0/s1
- InChI-Schlüssel: DQOMBBVESFBJLX-VXLUQLENSA-N
- Lächelt: CCC1CC2CC3C1N(C2)CCC34C(=O)C5=C(N4)C=CC(=C5)OC
Berechnete Eigenschaften
- Genaue Masse: 326.199
- Monoisotopenmasse: 326.199
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 2
- Komplexität: 538
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 41.6A^2
- XLogP3: 3.5
Experimentelle Eigenschaften
- Dichte: 1.24
- Siedepunkt: 503.291°C at 760 mmHg
- Flammpunkt: 258.182°C
- Brechungsindex: 1.622
Voaluteine, 18-de(methoxycarbonyl)- Verwandte Literatur
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Rishab N. Iyer,David Favela,Guoliang Zhang,David E. Olson Nat. Prod. Rep. 2021 38 307
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2. Studies on transition-metal macrocyclic complexes. Single-crystal X-ray structure and electrochemistry of the bis-macrocyclic complex [Cu(L)2][ClO4]2·2H2O (L = 1,4,7-triazacyclononane)Andrew D. Beveridge,Aidan J. Lavery,Malcolm D. Walkinshaw,Martin Schr?der J. Chem. Soc. Dalton Trans. 1987 373
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3. Metal–carbonyl and metal–nitrosyl complexes. Part XV. Crystal and molecular structure of (3-formyl-N-ethoxycarbonylazepine)tricarbonyliron(0)David I. Woodhouse,George A. Sim,James G. Sime J. Chem. Soc. Dalton Trans. 1974 1331
-
4. Adsorption of cyanine dyes at silver halide surfaces. Part 2.—Spectral properties and coverageJ. F. Padday,R. S. Wickham Trans. Faraday Soc. 1966 62 1283
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5. Enantioselectivity of nickel(II) and copper(II) complexes of Schiff bases derived from amino acids and (S)-o-[(N-benzylprolyl)amino]-acetophenone or (S)-o-[(N-benzylprolyl)amino]benzaldehyde. Crystal and molecular structures of [Ni{(S)-bap-(S)-Val}] and [Cu{(S)-bap-(S)-Val}]Yuri N. Belokon,Victor I. Maleyev,Sergei V. Vitt,Mikhail G. Ryzhov,Yuri D. Kondrashov,Sergei N. Golubev,Yuri P. Vauchskii,Anna I. Kazika,Marina I. Novikova,Pavel A. Krasutskii,Aleksandr G. Yurchenko,Inna L. Dubchak,Valeri E. Shklover,Yuri T. Struchkov,Vladimir I. Bakhmutov,Vasili M. Belikov J. Chem. Soc. Dalton Trans. 1985 17
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